molecular formula C19H15NO3S B1671843 Ezutromid CAS No. 945531-77-1

Ezutromid

Numéro de catalogue B1671843
Numéro CAS: 945531-77-1
Poids moléculaire: 337.4 g/mol
Clé InChI: KSGCNXAZROJSNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ezutromid is a small molecule that has been investigated for the treatment of Duchenne Muscular Dystrophy . It belongs to the class of organic compounds known as naphthalenes, which are compounds containing a naphthalene moiety, consisting of two fused benzene rings .


Synthesis Analysis

Ezutromid has been developed through a phenotypic screen to a Phase 2 clinical trial . The chemical structures of ezutromid and its probes have been analyzed using western blot or mass spectrometry .


Molecular Structure Analysis

The molecular structure of Ezutromid is C19H15NO3S . It has an average weight of 337.39 and a monoisotopic weight of 337.077264521 . The structure of Ezutromid includes a benzoxazole and a naphthalene .


Chemical Reactions Analysis

Ezutromid has been shown to bind the aryl hydrocarbon receptor (AhR) with an apparent KD of 50 nm and behaves as an AhR antagonist . Other reported AhR antagonists also upregulate utrophin .


Physical And Chemical Properties Analysis

Ezutromid has a molecular formula of C19H15NO3S and a molecular weight of 337.39 . It has a CAS number of 945531-77-1 .

Applications De Recherche Scientifique

Duchenne Muscular Dystrophy (DMD) Treatment

Duchenne muscular dystrophy (DMD) is a fatal muscle-wasting disease arising from mutations in the dystrophin gene . Ezutromid was developed from a phenotypic screen through to a Phase 2 clinical trial . Promising efficacy and evidence of target engagement was observed in DMD patients after 24 weeks of treatment . However, trial endpoints were not met after 48 weeks .

Method of Application

Ezutromid is applied in vitro, and it has been shown that levels of utrophin RNA and utrophin protein are increased in human muscle cells following the application of ezutromid .

Results

The objective of this study was to understand the mechanism of action of ezutromid which could explain the lack of sustained efficacy and help development of new generations of utrophin modulators . Several lines of evidence demonstrate that ezutromid binds AhR with an apparent K D of 50 nm and behaves as an AhR antagonist .

Aryl Hydrocarbon Receptor (AhR) Antagonist

The aryl hydrocarbon receptor (AhR) is a target of ezutromid . Ezutromid binds to AhR with an apparent K D of 50 nm and functions as an AhR antagonist .

Method of Application

The method of application involves chemical proteomics and phenotypic profiling .

Results

Other reported AhR antagonists also upregulate utrophin, showing that this pathway, which is currently being explored in other clinical applications including oncology and rheumatoid arthritis, could also be exploited in future DMD therapies .

Pharmacokinetics in Pediatric DMD Patients

Ezutromid has been studied for its pharmacokinetics in pediatric Duchenne Muscular Dystrophy (DMD) patients who follow a balanced diet .

Method of Application

This was a multicenter, double-blind, placebo-controlled, ascending single and multiple oral dose study . Twelve pediatric patients were randomly allocated to one of three treatment sequences within which were three-treatment periods of 2- weeks each . Each patient received, in a dose-escalating fashion, 1250 mg and 2500 mg BID of ezutromid administered orally as a micro-fluidized suspension (F3) with placebo in the other treatment period .

Results

The study evaluated the pharmacokinetics of ezutromid in patients with DMD who followed a balanced diet . Previous clinical trials of this agent revealed lower exposure in DMD patients compared with healthy volunteers which may reflect differences in diet .

Affinity-Based Protein Profiling

Ezutromid has been used in affinity-based protein profiling .

Method of Application

The method of application involves the design and synthesis of dual-tagged ezutromid probes for use in affinity-based protein profiling .

Results

The results of this application are not available in the current search results .

Safety And Hazards

Ezutromid should be handled with care to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental ingestion or contact, immediate medical attention is required .

Orientations Futures

Ezutromid has shown promise in its upgraded form, achieving a greater than six-fold increase in maximum plasma levels in DMD patients participating in a Phase 1 clinical trial . Summit Therapeutics has outlined a revised development strategy for Ezutromid, including incorporation of Ezutromid formulation F6 into the ongoing PhaseOut DMD Phase 2 proof-of-concept trial .

Propriétés

IUPAC Name

5-ethylsulfonyl-2-naphthalen-2-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c1-2-24(21,22)16-9-10-18-17(12-16)20-19(23-18)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGCNXAZROJSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241525
Record name SMT c1100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ezutromid

CAS RN

945531-77-1
Record name 5-(Ethylsulfonyl)-2-(2-naphthalenyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945531-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ezutromid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945531771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezutromid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12888
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SMT c1100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EZUTROMID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/645R07LF0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ezutromid
Reactant of Route 2
Reactant of Route 2
Ezutromid
Reactant of Route 3
Reactant of Route 3
Ezutromid
Reactant of Route 4
Reactant of Route 4
Ezutromid
Reactant of Route 5
Reactant of Route 5
Ezutromid
Reactant of Route 6
Reactant of Route 6
Ezutromid

Citations

For This Compound
235
Citations
M Chatzopoulou, TDW Claridge… - Journal of Medicinal …, 2019 - ACS Publications
… Ezutromid was found to undergo hepatic oxidation of its 2-naphthyl substituent to produce … ezutromid. Herein, we describe the structural elucidation of the main metabolites of ezutromid, …
Number of citations: 11 pubs.acs.org
F Muntoni, B Tejura, S Spinty, H Roper… - … in drug development, 2019 - Wiley Online Library
… This study evaluated the pharmacokinetics of ezutromid in … mg twice daily (BID) of ezutromid administered orally as a microfluidized … This approach improved the absorption of ezutromid, …
Number of citations: 35 accp1.onlinelibrary.wiley.com
I Wilkinson - 2019 - ora.ox.ac.uk
… This work aims to define the mechanism of ezutromid in order to help understand the trial … a target of ezutromid. Target validation studies demonstrated that ezutromid binds AhR potently…
Number of citations: 2 ora.ox.ac.uk
IVL Wilkinson, KJ Perkins, H Dugdale… - Angewandte Chemie …, 2020 - Wiley Online Library
… The objective of this study was to understand the mechanism of action of ezutromid which … ) is a target of ezutromid. Several lines of evidence demonstrate that ezutromid binds AhR with …
Number of citations: 35 onlinelibrary.wiley.com
F Muntoni, K Maresh, K Davies, S Harriman… - Neuromuscular …, 2017 - nmd-journal.com
… In Cohort 1, approximately 30 patients will receive 2.5 g ezutromid bid … g ezutromid bid as a powder for oral suspension (F6). The study investigates the relationships between ezutromid …
Number of citations: 6 www.nmd-journal.com
B Tejura, S Spinty, H Roper, I Hughes… - European Journal of …, 2017 - ejpn-journal.com
… Ezutromid is a smallmolecule utrophin modulator. Phase 1 trials with ezutromid's first formulation … This Phase 1 trial investigated whether a new ezutromid formulation (F6), given with a …
Number of citations: 1 www.ejpn-journal.com
A Heatherington, F Muntoni… - Neuromuscular …, 2018 - nmd-journal.com
Dystrophinopathies are a group of degenerative and progressive genetic diseases, which compromise the skeletal and cardiac striated muscles and still have no cure, leading to death. …
Number of citations: 0 www.nmd-journal.com
M Chatzopoulou, D Conole, E Emer, JA Rowley… - Bioorganic & Medicinal …, 2022 - Elsevier
… ezutromid, chemical proteomic studies with a photoaffinity probe derived from 1 did not show enrichment of AhR. Unlike ezutromid… and mechanism of action to ezutromid. In this work, we …
Number of citations: 3 www.sciencedirect.com
J Tinsley, F Muntoni, G Layton, C Faelan… - Neuromuscular …, 2018 - nmd-journal.com
… This technology was utilised in the current Phase 2 open label study of ezutromid … that potentially distinguish a utrophin profile specific to ezutromid modulation. http://dx. doi. …
Number of citations: 1 www.nmd-journal.com
D Saade, D Bharucha-Goebel, M Jain… - Neuromuscular …, 2018 - nmd-journal.com
… results from PhaseOut DMD evaluating ezutromid, a potential first-… PhaseOut DMD is a Phase 2 open-label study of ezutromid … All patients achieved ezutromid plasma levels sufficient to …
Number of citations: 0 www.nmd-journal.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.